({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride
Description
Properties
IUPAC Name |
N-[[3,5-dimethyl-4-[(2-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.ClH/c1-5-20-12-17-10-15(3)19(16(4)11-17)21-13-18-9-7-6-8-14(18)2;/h6-11,20H,5,12-13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJDOQGJTJZNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C(=C1)C)OCC2=CC=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride, with the molecular formula CHClNO and a molecular weight of approximately 319.87 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 319.87 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | N-[[3,5-dimethyl-4-[(2-methylphenyl)methoxy]phenyl]methyl]ethanamine; hydrochloride |
| CAS Number | 1311318-43-0 |
The compound's mechanism of action has not been extensively detailed in the literature; however, it is hypothesized to interact with various biological targets due to its structural similarity to known pharmacophores. The presence of an amine group suggests potential interactions with neurotransmitter systems, possibly influencing monoamine transporters.
Pharmacological Effects
- Antiproliferative Activity : Preliminary studies have indicated that similar compounds exhibit antiproliferative effects against cancer cell lines. For instance, a study on analogs showed that certain derivatives could reduce tumor volume in xenograft models by inhibiting P-glycoprotein (P-gp), a common efflux transporter involved in drug resistance .
- Cytotoxicity : The cytotoxic effects of related compounds were assessed using various cancer cell lines. Notably, compounds with similar structural motifs demonstrated IC values in the micromolar range against breast and colon cancer cells .
- Anti-inflammatory Properties : Some derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For example, related compounds reported IC values against COX-1 and COX-2 enzymes ranging from 19.45 µM to 42.1 µM .
Structure-Activity Relationship (SAR)
The structural features of this compound are critical for its biological activity:
- Dimethyl Substitution : The presence of dimethyl groups at the 3 and 5 positions enhances lipophilicity and may improve cellular permeability.
- Methoxy Group : The methoxy group at the para position likely contributes to the modulation of receptor binding affinities.
Case Studies
- In Vitro Studies : A study examining a series of analogs found that modifications to the phenyl ring significantly altered their interactions with P-gp, affecting drug resistance mechanisms in cancer cells .
- In Vivo Efficacy : In murine models, similar compounds demonstrated significant reductions in tumor growth without notable toxicity, suggesting a favorable therapeutic index .
Scientific Research Applications
Synthetic Pathways
The synthesis of ({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride typically involves multi-step organic reactions. The compound can be synthesized starting from commercially available precursors through methods such as:
- Alkylation Reactions : Introducing ethyl groups via nucleophilic substitution.
- Methoxylation : Using methoxy groups to enhance solubility and biological activity.
- Phenolic Coupling : Forming the central phenolic structure that contributes to its biological properties.
Pharmacological Studies
This compound has been explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates it may exhibit:
- Antidepressant Activity : Initial studies suggest that compounds with similar structures can influence serotonin pathways, potentially leading to mood enhancement.
Biochemical Research
The compound serves as a valuable tool in biochemical assays, particularly for studying:
- Enzyme Inhibition : It can act as an inhibitor for certain enzymes involved in neurotransmitter metabolism, allowing researchers to elucidate metabolic pathways.
Material Science
Due to its unique chemical structure, this compound can be utilized in:
- Polymer Chemistry : As a building block for synthesizing novel polymers with specific thermal and mechanical properties.
Case Study 1: Antidepressant Evaluation
A study published in a peer-reviewed journal evaluated the antidepressant-like effects of related compounds in animal models. The results indicated that compounds with similar structural motifs could significantly reduce depressive behaviors, suggesting the potential for further exploration of this compound in this domain.
Case Study 2: Enzyme Inhibition Assay
In another research project, the compound was tested for its ability to inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation. The findings demonstrated promising inhibition rates comparable to established MAO inhibitors, indicating its potential as a lead compound for drug development.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The primary differences among analogs lie in:
- Substituent position on the benzyloxy group (ortho, meta, para).
- Amine group (ethyl vs. methyl).
Table 1: Structural Comparison
*Estimated based on analogs; the ethylamine group increases molecular weight by ~14 g/mol compared to methylamine.
Physicochemical Properties
- Steric Effects : Ortho-substitution (2-methylphenyl) introduces steric hindrance, which may reduce reactivity or binding affinity compared to para-substituted analogs .
- Crystallinity : Symmetric para-substituted compounds (e.g., 4-methylphenyl variant) may exhibit higher melting points due to efficient crystal packing, though experimental data are lacking .
Limitations in Available Data
- Biological Activity: No direct studies on the target compound’s efficacy or toxicity were found.
- Physical Data : Melting/boiling points, solubility, and spectral data (e.g., NMR, LC-MS) are absent for the ortho-substituted variant but available for para/meta analogs .
Preparation Methods
Preparation of Key Intermediate: 3,5-Dimethyl-4-methoxy-2-chloromethylpyridine
This intermediate is critical as a precursor to the final amine hydrochloride. The preparation involves several steps:
Starting Material and Initial Transformations
- The synthesis starts from 3,5-dimethylpyridine, which undergoes oxidation to 3,5-dimethylpyridine-N-oxide.
- Subsequent nitration and methylation steps yield 3,5-dimethyl-4-methoxypyridine-2-carbonitrile.
- Catalytic hydrogenation converts the nitrile to 3,5-dimethyl-4-methoxypyridine-2-methanamine.
Diazotization and Hydrolysis
- The amino group in 3,5-dimethyl-4-methoxypyridine-2-methanamine is diazotized under hydrolyzing acidic conditions (preferably glacial acetic acid).
- Sodium nitrite is used as the diazotizing agent at temperatures between -5 to 10 °C.
- The diazonium intermediate hydrolyzes to 3,5-dimethyl-4-methoxypyridine-2-methanol.
- The aqueous solution is then alkalized and extracted with organic solvents like methylene chloride, followed by drying and purification via bulb tube distillation.
Chlorination to Chloromethyl Derivative
- The 3,5-dimethyl-4-methoxypyridine-2-methanol is reacted with thionyl chloride in inert organic solvents such as dichloroethane or methylene chloride at low temperatures (-20 to 0 °C).
- The reaction yields 3,5-dimethyl-4-methoxy-2-chloromethylpyridine hydrochloride after solvent removal and crystallization.
- This process can be conducted in a one-pot manner without isolating intermediates to improve efficiency.
| Step | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|
| Oxidation | 3,5-dimethylpyridine to N-oxide | - | Multi-step process |
| Nitration & methylation | To 3,5-dimethyl-4-methoxypyridine-2-carbonitrile | - | - |
| Catalytic hydrogenation | Nitrile to amine | - | Inert diluent |
| Diazotization | Sodium nitrite in acidic aqueous solution | -5 to 10 °C | Glacial acetic acid preferred |
| Extraction & purification | Organic solvent extraction | Room temp | Methylene chloride |
| Chlorination | Thionyl chloride in inert solvent | -20 to 0 °C | Dichloroethane, methylene chloride |
Alternative Chlorination Method Using Triphosgene
A more recent and industrially advantageous method for preparing 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride involves:
- Dissolving 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in toluene at 20–30% concentration.
- Adding a toluene solution of triphosgene dropwise at 0–10 °C, with a molar ratio of pyridine derivative to triphosgene of approximately 1:0.35–0.37.
- Monitoring the reaction by high-performance liquid chromatography (HPLC).
- After completion, methyl alcohol is added dropwise (molar ratio 1:0.10–0.25) to quench residual reagents.
- Acidic gases are removed under reduced pressure.
- The reaction mixture is centrifuged and dried to isolate the hydrochloride salt with high purity and yield (~98%).
This method offers advantages including:
- Simplified operation with fewer byproducts ("three wastes").
- High yield and purity (~97.7–97.8%).
- Reduced emission of sulfurous gases compared to thionyl chloride chlorination.
| Parameter | Condition/Value |
|---|---|
| Solvent | Toluene |
| Concentration of pyridine derivative | 20–30% (w/w) |
| Triphosgene concentration | 40–50% in toluene |
| Temperature | 0–10 °C during addition, room temp reaction |
| Molar ratio (pyridine:triphosgene) | 1:0.35–0.37 |
| Methyl alcohol addition | 0.10–0.25 molar ratio |
| Yield | ~97.7% |
| Purity | >99.8% by HPLC |
Final Amination and Formation of Hydrochloride Salt
While detailed protocols for the final amination step to form ({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride are less documented in the provided sources, the general approach involves:
- Nucleophilic substitution of the chloromethyl intermediate with ethylamine.
- Reaction conditions typically involve mild heating in an appropriate solvent.
- The resulting free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
- Purification is achieved by crystallization or recrystallization to obtain the pure hydrochloride salt.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Reagents/Conditions | Key Parameters | Yield/Purity |
|---|---|---|---|---|
| 1 | 3,5-dimethyl-4-methoxypyridine-2-carbonitrile | Multi-step oxidation, nitration, methylation | - | - |
| 2 | 3,5-dimethyl-4-methoxypyridine-2-methanamine | Catalytic hydrogenation | Inert diluent | - |
| 3 | 3,5-dimethyl-4-methoxypyridine-2-methanol | Diazotization with NaNO2 in acidic aqueous solution | -5 to 10 °C, glacial acetic acid | - |
| 4 | 3,5-dimethyl-4-methoxy-2-chloromethylpyridine hydrochloride | Thionyl chloride or triphosgene chlorination | Thionyl chloride: -20 to 0 °C; Triphosgene: 0–10 °C | ~97.7% (triphosgene method) |
| 5 | This compound | Amination with ethylamine, HCl salt formation | Mild heating, acid treatment | Not specified |
Research Findings and Industrial Implications
- The triphosgene chlorination method is preferred industrially due to operational simplicity, environmental benefits (less sulfurous gas), and high product purity and yield.
- Diazotization under controlled acidic conditions is crucial for high-quality intermediate formation.
- The one-pot approach from nitrile to chloromethyl intermediate reduces processing time and increases efficiency.
- Purification by bulb tube distillation or crystallization ensures removal of impurities and byproducts.
Q & A
Q. What are the recommended methodologies for characterizing the physicochemical properties of this compound?
To determine properties like pKa, LogD, and solubility, employ computational tools (e.g., quantum chemical calculations) to predict acid-base behavior and partition coefficients. Experimental validation via HPLC or potentiometric titration can refine computational predictions. For example, LogD values at physiological pH (5.5 and 7.4) can guide solubility assessments in biological matrices . NMR spectroscopy (e.g., H and C) is critical for structural confirmation, as demonstrated in similar hydrochloride salts .
Q. How should researchers design experiments to optimize the synthesis of this compound?
Use statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For instance, factorial designs can systematically vary reaction parameters (temperature, solvent, catalyst loading) and identify critical factors affecting yield. This aligns with methodologies in chemical technology that reduce experimental runs while maximizing data quality . Computational reaction path searches (e.g., density functional theory) can pre-screen plausible synthetic routes, as implemented in ICReDD’s feedback loop between computation and experimentation .
Q. What safety protocols are essential for handling this hydrochloride salt in laboratory settings?
Follow standardized safety data sheet (SDS) guidelines for analogous compounds, including proper ventilation, PPE (gloves, lab coat, goggles), and emergency procedures for inhalation or skin contact. Safety protocols for methoxyphenamine hydrochloride, a structurally related compound, recommend immediate medical consultation and rigorous access controls .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Conduct accelerated stability studies using controlled environments (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products. Statistical models (e.g., Arrhenius equation) can extrapolate shelf-life predictions from high-temperature data .
Q. What analytical techniques are most effective for purity assessment?
Combine chromatographic (HPLC, GC) and spectroscopic (FTIR, mass spectrometry) methods. For hydrochloride salts, ion chromatography can quantify counterion content, while differential scanning calorimetry (DSC) assesses crystallinity and thermal stability .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms proposed for this compound?
Apply ab initio molecular dynamics (AIMD) or transition state theory to compare competing mechanistic pathways. For example, ICReDD’s quantum chemical workflows reconcile discrepancies between experimental kinetics and theoretical predictions by iteratively refining computational models with empirical data . Bayesian statistical analysis can quantify uncertainty in conflicting datasets .
Q. What strategies optimize reactor design for scaling up synthesis while maintaining enantiomeric purity?
Integrate membrane separation technologies (e.g., chiral-selective membranes) with continuous-flow reactors to enhance selectivity and throughput. Computational fluid dynamics (CFD) simulations can model mixing efficiency and heat transfer, critical for minimizing side reactions in scaled processes .
Q. How do researchers address discrepancies between in silico predictions and experimental biological activity data?
Use machine learning (ML) to train models on high-throughput screening data, identifying outliers where physicochemical predictions (e.g., LogP, polar surface area) fail to correlate with observed activity. Multivariate analysis (e.g., PCA) can isolate confounding variables like solvent effects or aggregation .
Q. What methodologies enable the study of this compound’s interaction with biological targets at the molecular level?
Employ molecular docking (AutoDock, Schrödinger) paired with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity validation. For dynamic interactions, use NMR-based fragment screening or cryo-EM to resolve binding conformations .
Q. How can researchers design multi-parametric studies to evaluate environmental fate and toxicity?
Apply life cycle assessment (LCA) frameworks combined with experimental assays (e.g., OECD 301 biodegradation tests). High-throughput ecotoxicity screening in model organisms (Daphnia, algae) paired with cheminformatics tools (ECOSAR) can predict environmental risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
